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A large-scale Phase 2/3 clinical trial of the investigational drug davunetide in patients with

progressive supranuclear palsy (PSP) did not meet its primary efficacy endpoints, showing no

significant difference from placebo in slowing disease progression. The trial, however,

demonstrated that large, multi-center clinical trials for this rare neurodegenerative disease are

feasible.

Progressive supranuclear palsy is a debilitating brain disorder caused by the accumulation of

the tau protein, leading to problems with walking, balance, eye movements, and eventually

swallowing. Davunetide, an eight-amino acid peptide, was investigated for its potential to

stabilize microtubules and reduce tau phosphorylation, mechanisms believed to be central to

the pathology of PSP.[1][2] Pre-clinical studies had suggested a potential benefit, leading to this

pivotal clinical trial.[3][4]

The Pivotal Clinical Trial: A Lack of Efficacy
The primary investigation into davunetide's efficacy in PSP was a multicenter, randomized,

double-blind, placebo-controlled Phase 2/3 trial (NCT01110720).[1][5][6] The study enrolled

313 participants diagnosed with possible or probable PSP.[1][5] Patients were randomly

assigned to receive either 30 mg of davunetide or a placebo, administered intranasally twice

daily for 52 weeks.[1][5]

The co-primary endpoints were the change from baseline in the Progressive Supranuclear

Palsy Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL)
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scale.[1][5] The results showed no statistically significant difference between the davunetide
and placebo groups on either measure.[1][5]

Quantitative Efficacy Data
Outcome Measure

Davunetide Group
(n=157)

Placebo Group
(n=156)

p-value

Change from Baseline

in PSPRS (52 weeks)
11.3 (mean) 10.9 (mean) 0.72[1]

Change from Baseline

in SEADL (52 weeks)
-0.20 (median) -0.20 (median) 0.92[5][6]

The study also found no differences in any of the secondary or exploratory endpoints, which

included the Clinical Global Impression of Change (CGIC) and changes in regional brain

volume on MRI.[1]

Experimental Protocol of the Phase 2/3 Trial
The clinical trial (NCT01110720) was designed as a robust, year-long study to assess the

efficacy and safety of davunetide.[1][7][8]

Inclusion Criteria:

Diagnosis of probable or possible PSP based on modified NINDS-SPSP criteria.[1]

At least a 12-month history of postural instability or falls.[7]

Decreased downward saccade velocity or supranuclear ophthalmoplegia.[7]

Age at symptom onset between 40 and 85 years.[7]

Exclusion Criteria:

Clinically significant medical conditions that would interfere with the study.[7]

Contraindications to MRI.[7]
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Structural abnormalities on MRI that could explain symptoms.[7]

Treatment Regimen:

Davunetide 30 mg or placebo.[1]

Administered as a nasal spray twice daily.[1]

Treatment duration of 52 weeks.[1]

Proposed Mechanism of Action of Davunetide
Davunetide is a peptide derived from the activity-dependent neuroprotective protein (ADNP).

[9] Its proposed mechanism of action in the context of tauopathies like PSP involves the

stabilization of microtubules and the reduction of tau protein phosphorylation.[1][10]

Microtubules are essential for maintaining the structure and function of neurons. In PSP, the tau

protein, which normally stabilizes microtubules, becomes abnormal and forms aggregates,

leading to microtubule dysfunction and neuronal death.[2][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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